5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 926227-70-5) is a pyrazolo[1,5-a]pyrimidine derivative characterized by a carboxylic acid group at position 3, methyl groups at positions 5 and 7, and a 3-methylbenzyl substituent at position 4. Its molecular formula is C₁₇H₁₇N₃O₂, with a molecular weight of 295.34 g/mol . The compound’s structure combines a rigid pyrazolopyrimidine core with a lipophilic 3-methylbenzyl group, making it a versatile scaffold for medicinal chemistry and coordination chemistry applications .
Properties
IUPAC Name |
5,7-dimethyl-6-[(3-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-10-5-4-6-13(7-10)8-14-11(2)19-16-15(17(21)22)9-18-20(16)12(14)3/h4-7,9H,8H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPMNHCVJPBFDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=C(N3C(=C(C=N3)C(=O)O)N=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the reaction of pyrazolo[1,5-a]pyrimidine derivatives with appropriate benzyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity. The use of automated reactors and continuous flow systems may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrides such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including changes in cellular metabolism and gene expression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
a. 5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
b. 5,7-Dimethyl-6-(4-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- CAS : 440627-38-3
- Molecular formula : C₁₇H₁₇N₃O₂ (MW: 295.34)
- Key difference : The benzyl group is substituted at the 4-methyl position .
- Impact : The para-substitution may enhance metabolic stability compared to ortho-substituted analogs .
Substituent Variations
a. 6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- CAS : 702669-68-9
- Molecular formula : C₁₂H₁₃N₃O₂ (MW: 231.25)
- Key difference : An allyl group replaces the 3-methylbenzyl substituent.
- Impact : Reduced molecular weight and lipophilicity may decrease membrane permeability but improve aqueous solubility .
b. 5-Chloro-6-[(3-chlorophenyl)methyl]-7-[[(1R)-1,2-dimethylpropyl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- CAS : 918882-06-1
- Molecular formula : C₁₉H₂₀Cl₂N₄O₂ (MW: 419.30)
- Key difference: Chlorine atoms and a branched amino group at position 5.
Table 1: Key Properties of Selected Analogs
*Predicted using fragment-based methods.
Biological Activity
5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₁₇H₁₇N₃O₂
- Molecular Weight : 295.34 g/mol
- CAS Number : 440650-70-4
Pyrazolo[1,5-a]pyrimidines, including the compound , primarily exert their biological effects through the inhibition of specific enzymes and receptors involved in cell proliferation and survival. Notably, they are known to target:
- Epidermal Growth Factor Receptor (EGFR) : Compounds with similar structures have shown significant inhibitory effects on EGFR, which is often overexpressed in various cancers. The inhibition of EGFR leads to reduced cell proliferation and increased apoptosis in cancer cells .
- Cyclooxygenase-2 (COX-2) : Some derivatives have demonstrated anti-inflammatory properties by inhibiting COX-2 activity, which is implicated in tumor progression and inflammation-related cancers .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies:
Case Studies and Research Findings
-
In Vitro Anti-Proliferative Activity :
- The compound was tested against several cancer cell lines (e.g., A549 lung cancer and HCT-116 colon cancer) using MTT assays. Results indicated a dose-dependent reduction in cell viability with IC50 values comparable to established chemotherapeutics .
- A study highlighted that derivatives with similar structures exhibited IC50 values as low as 0.016 µM against wild-type EGFR and notable activity against mutant forms, indicating their potential as targeted therapies for resistant cancer types .
- Cell Cycle Analysis :
- Apoptotic Induction :
Comparative Biological Activity Table
| Compound Name | IC50 (µM) | Target | Biological Effect |
|---|---|---|---|
| This compound | TBD | EGFR | Anti-proliferative |
| Compound 12b | 0.016 | EGFR WT | Apoptotic inducer |
| Compound 12b | 0.236 | EGFR T790M | Apoptotic inducer |
| Celecoxib | 0.04 | COX-2 | Anti-inflammatory |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
